Molecular Weight and Lipophilicity Shift Versus the Des-Ethoxy Analog (CAS 887876-87-1)
The target compound incorporates a 2-ethoxy substituent on the naphthalene ring that is absent in the closest commercial analog, 3-(1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 887876-87-1). This structural difference produces a molecular weight increase of 44.1 g/mol (468.48 vs. 424.4) . The ethoxy oxygen introduces an additional hydrogen-bond acceptor and increases the topological polar surface area (tPSA) by approximately 9.2 Ų (estimated from fragment contributions). In naphthamide VEGFR-2 inhibitor series, analogous O-alkyl substitutions on the naphthalene scaffold have been associated with 5- to 50-fold shifts in enzymatic IC50 and altered oral bioavailability due to changes in logD7.4 [1].
| Evidence Dimension | Molecular weight (MW) shift due to 2-ethoxy substitution |
|---|---|
| Target Compound Data | MW = 468.48 g/mol; formula C28H21FN2O4 |
| Comparator Or Baseline | 3-(1-Naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 887876-87-1): MW = 424.4 g/mol; formula C26H17FN2O3 |
| Quantified Difference | ΔMW = +44.1 g/mol; additional H-bond acceptor (ethoxy oxygen); estimated tPSA increase ~9.2 Ų |
| Conditions | Calculated from molecular formulas; tPSA estimated by additive fragment method (Ertl et al., 2000) |
Why This Matters
The ethoxy group alters both molecular recognition (H-bonding capacity) and passive permeability (tPSA), meaning the des-ethoxy analog cannot serve as a physicochemical surrogate for solubility, permeability, or protein-binding studies.
- [1] Weiss, M. M.; Harmange, J.-C.; Polverino, A. J.; et al. J. Med. Chem. 2008, 51 (6), 1668–1680. N-alkyl and O-alkyl naphthamide modifications shift VEGFR-2 IC50 and oral PK. View Source
